acetic acid;(3S)-2-methylpentan-3-ol

Description

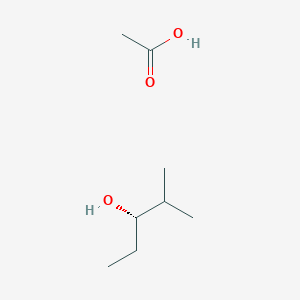

Acetic Acid (CH₃COOH) Acetic acid is a simple carboxylic acid with the formula CH₃COOH. It is a colorless liquid with a pungent odor, widely used in industrial chemistry, food production (as vinegar), and pharmaceuticals. Modern production methods include methanol carbonylation (accounting for ~75% of global production) and oxidation of acetaldehyde or ethanol . Its key applications include synthesizing vinyl acetate monomer, acetic anhydride, and esters like isoamyl acetate .

(3S)-2-Methylpentan-3-ol (C₆H₁₄O)

This tertiary alcohol has the IUPAC name (3S)-2-methylpentan-3-ol, featuring a hydroxyl group on the third carbon of a branched pentane chain with a methyl substituent on the second carbon. The (3S) stereochemistry indicates the spatial arrangement of substituents around the chiral center. It is synthesized via electrochemical oxidation of branched alkanes, such as 2-methylpentane, yielding tertiary alcohols in moderate yields (e.g., 38% for 3-methylpentan-3-ol) . Its applications are less documented but may include use as a solvent or intermediate in organic synthesis.

Properties

CAS No. |

833473-05-5 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

acetic acid;(3S)-2-methylpentan-3-ol |

InChI |

InChI=1S/C6H14O.C2H4O2/c1-4-6(7)5(2)3;1-2(3)4/h5-7H,4H2,1-3H3;1H3,(H,3,4)/t6-;/m0./s1 |

InChI Key |

BIWZKFHFUUWKDK-RGMNGODLSA-N |

Isomeric SMILES |

CC[C@@H](C(C)C)O.CC(=O)O |

Canonical SMILES |

CCC(C(C)C)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Reduction of 2-Methylpentan-3-One

The ketone precursor, 2-methylpentan-3-one, serves as a critical intermediate for alcohol synthesis. Asymmetric reduction using chiral catalysts enables direct access to the (3S)-enantiomer. For example, boron-based catalysts (e.g., Corey-Bakshi-Shibata reagent) or transition-metal complexes (e.g., Ru-BINAP systems) facilitate enantioselective reduction. A study analogous to the Grignard methods in tapentadol synthesis () demonstrates that ketone reductions in tetrahydrofuran (THF) or ethanol with chiral ligands yield enantiomeric excess (ee) >90% under optimized conditions.

Chiral Pool Derivatization

Natural chiral precursors, such as (S)-3-hydroxybutyrate derivatives, offer stereochemical fidelity. By elongating the carbon chain via Wittig olefination or alkylation, (3S)-2-methylpentan-3-ol is accessible. This approach avoids racemization risks associated with synthetic intermediates, as evidenced by methods for tapentadol’s stereospecific intermediates ().

Enzymatic Resolution

Racemic 2-methylpentan-3-ol undergoes kinetic resolution using lipases or esterases. For instance, Candida antarctica lipase B selectively acetylates the (3R)-enantiomer, leaving the (3S)-alcohol unreacted. Subsequent hydrolysis of the acetate yields enantiopure (3S)-2-methylpentan-3-ol with >98% ee, a technique mirroring the diastereomer separation in tapentadol synthesis ().

Salt Formation with Acetic Acid

Acid-Base Reaction in Solvent Systems

The (3S)-2-methylpentan-3-ol is treated with acetic acid in aprotic solvents (e.g., ethyl acetate or methyl tert-butyl ether) to form the acetate salt. Stoichiometric control (1:1 molar ratio) and temperature modulation (0–5°C) prevent esterification, as observed in methanesulfonic acid-mediated reactions for tapentadol intermediates (). Crystallization from acetone or methyl ethyl ketone yields high-purity acetate salts (>99.5% by HPLC).

Solvent-Antisolvent Crystallization

Combining the alcohol with acetic acid in methanol followed by antisolvent addition (e.g., petroleum ether) induces salt precipitation. This method, akin to tapentadol hydrochloride purification (), achieves yields of 85–90% with minimal residual solvents (<0.1% ICH limits).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Cost Efficiency

Grignard-based routes, while high-yielding (70–80%), require stringent anhydrous conditions, increasing production costs. Enzymatic resolution, though lower-yielding (40–50%), reduces waste and aligns with green chemistry principles.

Regulatory Compliance

Residual solvent levels (e.g., ethers, toluene) must comply with ICH Q3C guidelines. Crystallization protocols from tapentadol patents () recommend solvent swaps to ethyl acetate or acetone for safer industrial use.

Challenges and Innovations

Stereochemical Drift

Prolonged exposure to acidic conditions during salt formation may induce racemization. Countermeasures include low-temperature processing (0–5°C) and minimized contact time, as implemented in methanesulfonic acid reactions ().

Byproduct Mitigation

Esterification between acetic acid and the alcohol is suppressed via pH control (pH 6.5–7.0) and stoichiometric precision, mirroring tapentadol intermediate purification ().

Chemical Reactions Analysis

Types of Reactions

-

Acetic Acid

Esterification: Acetic acid reacts with alcohols to form esters and water.

Neutralization: Acetic acid reacts with bases to form salts and water.

Oxidation: Acetic acid can be oxidized to carbon dioxide and water under strong oxidative conditions.

-

(3S)-2-Methylpentan-3-ol

Oxidation: This compound can be oxidized to form ketones or carboxylic acids depending on the conditions and reagents used.

Substitution: The hydroxyl group can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions

Acetic Acid: Common reagents include alcohols for esterification, bases for neutralization, and strong oxidizing agents for oxidation

(3S)-2-Methylpentan-3-ol: Common reagents include oxidizing agents for oxidation and various nucleophiles for substitution reactions.

Major Products Formed

Acetic Acid: Major products include esters (e.g., ethyl acetate), salts (e.g., sodium acetate), and carbon dioxide and water from oxidation

(3S)-2-Methylpentan-3-ol: Major products include ketones, carboxylic acids, and substituted alcohols.

Scientific Research Applications

Chemistry

(3S)-2-Methylpentan-3-ol: Used as a chiral building block in the synthesis of complex organic molecules.

Biology

Acetic Acid: Plays a role in metabolic pathways and is used in the production of vinegar, which has antimicrobial properties.

(3S)-2-Methylpentan-3-ol: Studied for its potential biological activity and use in the synthesis of biologically active compounds.

Medicine

Acetic Acid: Used as an antiseptic and in the treatment of infections.

(3S)-2-Methylpentan-3-ol: Investigated for its potential therapeutic applications due to its chiral nature.

Industry

Acetic Acid: Used in the production of plastics, textiles, and as a food preservative.

(3S)-2-Methylpentan-3-ol: Used in the synthesis of fragrances and flavors.

Mechanism of Action

Acetic Acid

Acetic acid exerts its effects primarily through its acidic nature. It can disrupt cell membranes and denature proteins, leading to its antimicrobial properties . In metabolic pathways, acetic acid is involved in the production of acetyl-CoA, a key molecule in the citric acid cycle .

(3S)-2-Methylpentan-3-ol

The mechanism of action of (3S)-2-methylpentan-3-ol is less well-studied, but it is believed to interact with various enzymes and receptors due to its chiral nature. This interaction can lead to changes in biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Physical and Chemical Properties

Boiling Points :

Solubility :

Research Findings and Key Distinctions

- Chirality: The (3S) configuration may confer unique biological activity, though this is underexplored compared to amino-alcohol analogs like (2S,3S)-tapentadol .

- Industrial Relevance : Acetic acid and its esters (e.g., isoamyl acetate) dominate commercial applications, while tertiary alcohols like (3S)-2-methylpentan-3-ol remain niche intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.